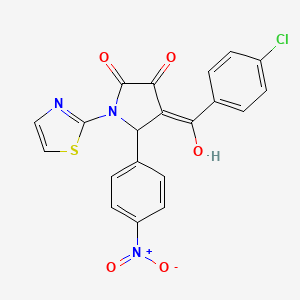![molecular formula C16H18N2O3S B5266991 2-{[(2-methoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5266991.png)
2-{[(2-methoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(2-methoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide, also known as MTDP, is a chemical compound that has been extensively studied in the field of medicinal chemistry. MTDP is a small molecule that exhibits a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.
Mechanism of Action
The exact mechanism of action of 2-{[(2-methoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is that this compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. This compound has also been shown to activate the adenosine A1 receptor, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory, analgesic, and anticonvulsant properties, this compound has been shown to have antioxidant activity and to inhibit the growth of cancer cells in vitro. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-{[(2-methoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide in lab experiments is its diverse biological activities, which make it a promising candidate for the treatment of a wide range of diseases. However, one limitation of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 2-{[(2-methoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of the potential of this compound as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, further studies are needed to fully understand the mechanism of action of this compound and to identify potential side effects and drug interactions.
Synthesis Methods
2-{[(2-methoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide can be synthesized using a variety of methods, including the reaction of 2-methoxyphenylacetic acid with 4,5-dimethyl-3-thiophenecarboxylic acid chloride in the presence of N,N-dimethylformamide (DMF) and triethylamine (TEA). The resulting intermediate is then treated with N-methylmorpholine-N-oxide (NMO) and 2-aminoacetophenone to yield this compound.
Scientific Research Applications
2-{[(2-methoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide has been extensively studied in the field of medicinal chemistry due to its diverse biological activities. One of the most promising applications of this compound is its potential as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation. In addition, this compound has been shown to have analgesic and anticonvulsant properties, making it a promising candidate for the treatment of chronic pain and epilepsy.
Properties
IUPAC Name |
2-[[2-(2-methoxyphenyl)acetyl]amino]-4,5-dimethylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-9-10(2)22-16(14(9)15(17)20)18-13(19)8-11-6-4-5-7-12(11)21-3/h4-7H,8H2,1-3H3,(H2,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVRTVZZUFXZOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)CC2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-[(diethylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-2-furamide](/img/structure/B5266915.png)
![ethyl 2-(3,5-dichloro-2-hydroxybenzylidene)-7-methyl-5-[4-(methylthio)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5266924.png)
![(3S*,4R*)-3-methoxy-1-[(1-phenyl-3-pyridin-4-yl-1H-pyrazol-4-yl)methyl]piperidin-4-amine](/img/structure/B5266930.png)
![3-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}benzoic acid](/img/structure/B5266932.png)
![4-benzyl-5-{1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5266935.png)

![N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5266972.png)
![N-benzyl-2-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5266974.png)

![2-{4-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}propanoic acid](/img/structure/B5266989.png)

![3-{[(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidin-1-yl]carbonyl}pyridin-2-ol](/img/structure/B5267007.png)
![3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1-(2-phenoxyethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B5267009.png)
![3-{2-[(2-hydroxypyridin-3-yl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5267023.png)
